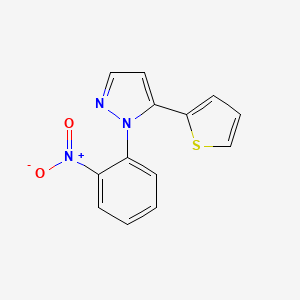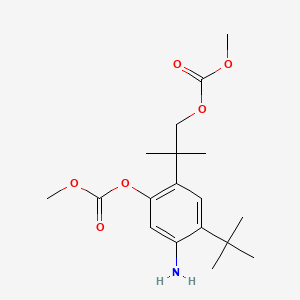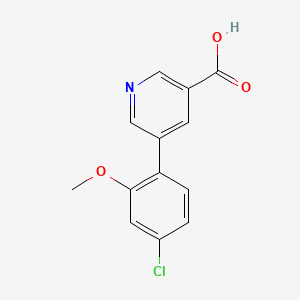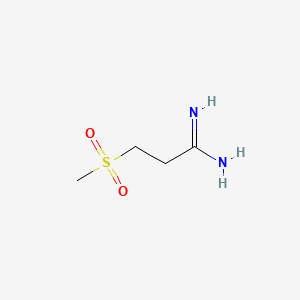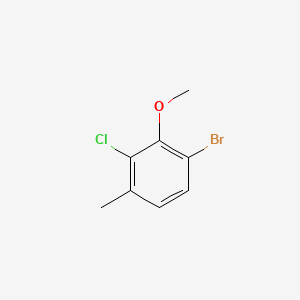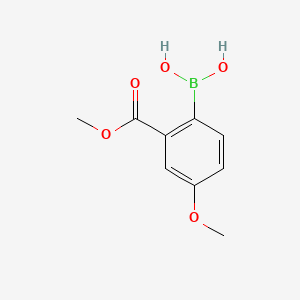![molecular formula C11H17Cl2N3O B580912 [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269393-89-6](/img/structure/B580912.png)
[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride: is a chemical compound with the molecular formula C11H15N3O.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the 2-position.
Methylation: The resulting compound is further methylated using methylamine.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl and methylamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: Benzimidazole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound could be explored for similar applications.
Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as fungicides or herbicides.
Polymer Science: It can be used in the synthesis of polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The benzimidazole core can interact with enzymes or receptors, leading to inhibition or activation of their function. The methoxy and ethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
5-Methoxybenzimidazole: A derivative with a methoxy group at the 5-position, similar to the compound .
2-Ethylbenzimidazole: A derivative with an ethyl group at the 2-position.
Uniqueness:
Enhanced Activity: The combination of methoxy, ethyl, and methylamine groups in [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride can enhance its biological activity and specificity compared to simpler benzimidazole derivatives.
Versatility: The compound’s unique structure allows it to be used in a wide range of applications, from pharmaceuticals to materials science.
Properties
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSUMQNLRXKMCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)
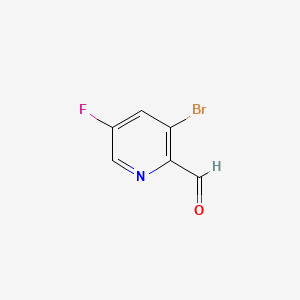
![3-[(Dimethylamino)methyl]-2-heptanone](/img/structure/B580836.png)
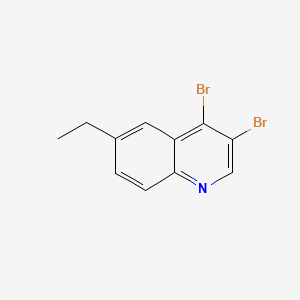
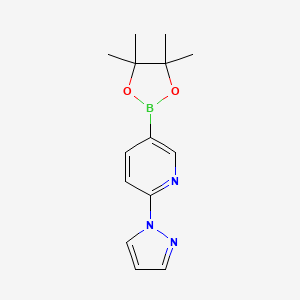
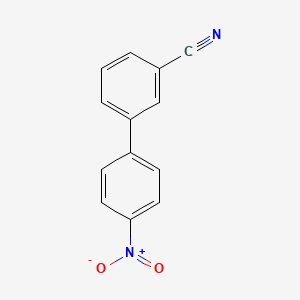
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
